molecular formula C16H24Cl3N B14500384 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride CAS No. 64632-32-2

2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride

Cat. No.: B14500384
CAS No.: 64632-32-2
M. Wt: 336.7 g/mol
InChI Key: GQTLHOHLSRNDLF-UHFFFAOYSA-M
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Description

2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro, triethyl, and phenyl groups attached to a butenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride typically involves multi-step organic reactions. One common method includes the alkylation of a phenylbutenyl precursor with triethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium bromide
  • 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium iodide
  • 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium fluoride

Uniqueness

2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

64632-32-2

Molecular Formula

C16H24Cl3N

Molecular Weight

336.7 g/mol

IUPAC Name

(2,3-dichloro-4-phenylbut-2-enyl)-triethylazanium;chloride

InChI

InChI=1S/C16H24Cl2N.ClH/c1-4-19(5-2,6-3)13-16(18)15(17)12-14-10-8-7-9-11-14;/h7-11H,4-6,12-13H2,1-3H3;1H/q+1;/p-1

InChI Key

GQTLHOHLSRNDLF-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC(=C(CC1=CC=CC=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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